Nanomolar EAAT2 Affinity Achieved Through α-Ketoacetamide Derivatization vs. Micromolar N-Acyl Analogs
Derivatization of 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid into 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide analogs yields compounds with nanomolar affinity for the excitatory amino acid transporter 2 (EAAT2). In a direct head-to-head comparison within the same study, compound 4, a specific derivative of the target acid, exhibited an inhibitory constant (Ki) of 29 nM against EAAT2 [1]. In contrast, N-acyl-N-phenylpiperazine analogs, which lack the 2-oxoacetamide motif, displayed only mid-micromolar IC50 values (10–40 μM) as non-selective EAAT1-3 inhibitors [2].
| Evidence Dimension | Binding Affinity to EAAT2 |
|---|---|
| Target Compound Data | Ki = 29 nM (for derivative compound 4) |
| Comparator Or Baseline | IC50 = 40 μM for (±)-exo-1 (N-acyl-N-phenylpiperazine) at EAAT2 |
| Quantified Difference | ~1,379-fold improvement in affinity |
| Conditions | In vitro competitive binding assay using [131I]SF-1 radioligand vs. [3H]-D-aspartate uptake assay in HEK293 cells expressing EAAT1-3 |
Why This Matters
This magnitude of affinity difference dictates whether a compound is suitable for high-sensitivity molecular probe development or merely as a weak pharmacological tool compound.
- [1] Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2. (2025). European Journal of Medicinal Chemistry, Article 117746. View Source
- [2] Huynh, T. H. V., et al. (2013). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. SpringerPlus, 2, 112. View Source
